2-Fluoro-5-methylterephthalonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-methylterephthalonitrile is an organic compound with the molecular formula C9H5FN2. It is a derivative of terephthalonitrile, featuring a fluorine atom and a methyl group on the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoro-5-methylterephthalonitrile can be synthesized through several methods, including the fluorination of 5-methylterephthalonitrile. The reaction typically involves the use of fluorinating agents such as Selectfluor or xenon difluoride under controlled conditions to introduce the fluorine atom into the aromatic ring.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves careful control of reaction parameters such as temperature, pressure, and the use of catalysts to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-methylterephthalonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Nucleophiles like sodium amide (NaNH2) are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-fluoro-5-methylbenzoic acid.
Reduction: Formation of 2-fluoro-5-methylbenzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-5-methylterephthalonitrile is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological systems and the development of bioactive molecules.
Medicine: It is explored for its potential therapeutic applications, including drug design and development.
Industry: The compound finds applications in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2-Fluoro-5-methylterephthalonitrile exerts its effects depends on its specific application. In drug design, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include enzyme inhibition, receptor binding, or modulation of signaling pathways.
Comparison with Similar Compounds
2-Fluoro-5-methylterephthalonitrile is compared with other similar compounds to highlight its uniqueness:
Terephthalonitrile: The parent compound without fluorine and methyl groups.
2-Fluoro-terephthalonitrile: Similar structure but without the methyl group.
5-Methylterephthalonitrile: Similar structure but without the fluorine atom.
Each of these compounds has distinct chemical properties and applications, making this compound unique in its combination of functional groups.
Properties
IUPAC Name |
2-fluoro-5-methylbenzene-1,4-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2/c1-6-2-8(5-12)9(10)3-7(6)4-11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COXAZHVNVNZQNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C#N)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.